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Compound of Interest

Compound Name: Ethyl 1H-indazole-5-carboxylate

Cat. No.: B066153

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole-5-carboxylate core is a prominent heterocyclic scaffold that has garnered
significant attention in medicinal chemistry due to its versatile biological activities. Its unique
structural and electronic properties allow it to serve as a key pharmacophore in the design of
potent and selective inhibitors for a range of therapeutic targets. This technical guide provides
a comprehensive overview of ethyl 1H-indazole-5-carboxylate, its synthesis, and its role as a
foundational element in the development of targeted therapies, particularly in oncology and
neurodegenerative diseases.

Chemical Properties and Synthesis

Ethyl 1H-indazole-5-carboxylate is a stable, crystalline solid with a melting point of 122-
124°C. It is soluble in various organic solvents, making it a versatile intermediate for further
chemical modifications.

Table 1: Physicochemical Properties of Ethyl 1H-indazole-5-carboxylate
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Property Value

CAS Number 192944-51-7

Molecular Formula C10H10N202

Molecular Weight 190.20 g/mol

Melting Point 122-124°CJ[1]

Boiling Point 353.94£15.0 °C (Predicted)
Density 1.272+0.06 g/cm3 (Predicted)
Appearance White to yellow powder

Synthesis of Ethyl 1H-indazole-5-carboxylate

A common synthetic route to ethyl 1H-indazole-5-carboxylate involves the hydrolysis of its N-
acetylated precursor, ethyl 1-acetyl-1H-indazole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-5-carboxylate[1]
» Starting Material: Ethyl 1-acetyl-1H-indazole-5-carboxylate.

» Reagents: Concentrated hydrochloric acid, water, ethanol, 25% ammonia solution,
chloroform, hexane.

e Procedure:

o

Dissolve ethyl 1-acetyl-1H-indazole-5-carboxylate in a mixed solvent of concentrated
hydrochloric acid, water, and ethanol.

o

Stir the reaction mixture at room temperature for 4 hours.

[¢]

After completion of the reaction (monitored by TLC), adjust the pH of the mixture to slightly
basic using a 25% ammonia solution.

[¢]

Extract the product with chloroform.

[¢]

Combine the organic phases and purify by crystallization from hexane.
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o Collect the resulting crystals by filtration and dry to yield ethyl 1H-indazole-5-
carboxylate.

The Indazole-5-Carboxylate Pharmacophore in Drug
Design

The indazole-5-carboxylate moiety serves as a versatile pharmacophore due to its ability to
engage in various non-covalent interactions with biological targets, including hydrogen
bonding, and Tt-1t stacking. Its rigid bicyclic structure provides a well-defined scaffold for the
orientation of functional groups, enabling high-affinity and selective binding. This has led to its
incorporation into a variety of inhibitors targeting key enzymes in disease pathways.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors
with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The
indazole-5-carboxamide scaffold is a key feature of several potent PARP inhibitors, including
the FDA-approved drug Niraparib.

Table 2: In Vitro Activity of Indazole-5-Carboxamide-Based PARP Inhibitors

Cell
Proliferation
PARP-1 ICso PARP-2 ICso
Compound CCso (nM) Reference
(nM) (nM)
(BRCA-1
deficient cells)
Niraparib (MK-
3.8 2.1 10-100 [2113]
4827)
Compound 5 6,800 - - [4]

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

Click to download full resolution via product page
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Kinase Inhibitors (VEGFR-2 and EGFR)

The indazole scaffold is a key component of several multi-kinase inhibitors that target receptor
tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal
Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.

Table 3: In Vitro Activity of Indazole-Based Kinase Inhibitors

Compound Target(s) ICs0 (NM) Reference

16 (VEGFR-2), 71

8¢ VEGFR-2, EGFR [5]
(EGFR)
12 (VEGFR-2), 68
8h VEGFR-2, EGFR [5]
(EGFR)
12b VEGFR-2 5.4 [6]
12¢ VEGFR-2 5.6 [6]
12e VEGFR-2 7 (6]
Compound 30 VEGFR-2 1.24 [7]

VEGFR-2 Signaling Pathway in Angiogenesis

Click to download full resolution via product page

Monoamine Oxidase B (MAO-B) Inhibitors

Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases
the levels of dopamine in the brain. Indazole-5-carboxamides have been developed as highly
potent and selective reversible inhibitors of MAO-B.

Table 4: In Vitro Activity of Indazole-5-carboxamide-Based MAO-B Inhibitors
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hMAO-B

hMAO-A

Selectivity

Compound Ki (nM) Reference
ICs0 (M) ICs0 (M) Index (A/B)
38a (PSB-
0.386 >10,000 >25,000 - [9]
1491)
30 (PSB-
1.59 >10,000 >6,000 - [8]
1434)
NTZ-1091 0.39 >10,000 25,641 0.17 [9]
NTZ-1441 0.66 =>10,000 215,151 0.29 9]

Mechanism of MAO-B Inhibition

Experimental Workflows

Click to download full resolution via product page

The discovery and development of drugs based on the ethyl 1H-indazole-5-carboxylate

scaffold follows a well-defined workflow, from initial synthesis to preclinical evaluation.

Drug Discovery Workflow for Kinase Inhibitors

Click to download full resolution via product page

Experimental Protocol: MTT Cell Proliferation Assay[10][11]

o Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

o Compound Treatment: Treat the cells with serial dilutions of the indazole-based compounds

for a specified period (e.g., 72 hours). Include a vehicle control.
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o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours.

e Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based
solution) to dissolve the formazan crystals.

e Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value.

Experimental Protocol: In Vivo Xenograft Tumor Model[5][12][13]

o Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of
immunocompromised mice.

e Tumor Growth: Monitor the mice for tumor formation and growth.

o Treatment: Once tumors reach a palpable size, randomize the mice into treatment and
control groups. Administer the indazole-based compound (and vehicle control) according to a
predetermined schedule.

e Monitoring: Measure tumor volume and mouse body weight regularly.

o Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight
measurement and further analysis (e.g., histopathology, biomarker analysis).

o Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion

Ethyl 1H-indazole-5-carboxylate is a highly valuable and versatile scaffold in modern drug
discovery. Its favorable physicochemical properties and synthetic accessibility, combined with
the ability of its derivatives to potently and selectively modulate the activity of key biological
targets, have solidified its status as a privileged pharmacophore. The successful development
of drugs like Niraparib and the continued exploration of indazole-based compounds as
inhibitors of kinases and other enzymes underscore the significant potential of this chemical
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core in the ongoing quest for novel and effective therapies for a range of human diseases. This
guide provides a foundational understanding for researchers and drug development
professionals to leverage the power of the indazole-5-carboxylate scaffold in their own
discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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